molecular formula C19H24N4O4S2 B14120004 Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 920460-12-4

Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B14120004
CAS No.: 920460-12-4
M. Wt: 436.6 g/mol
InChI Key: RDXNAOPKZBNFQM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a unique structure incorporating a thiadiazole ring, an ethylbutanamido group, and an acetamido benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole ring The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and other functional groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the amide groups or other reducible moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups into the aromatic ring or the thiadiazole ring.

Scientific Research Applications

Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The thiadiazole ring and amide groups are likely key contributors to its activity, enabling binding to target sites and influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{N-[2-(2-ethylbutanamido)ethyl]acetamido}benzoate
  • Ethyl 2-{[3-(2-ethylbutanamido)benzene]amido}benzoate

Uniqueness

Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties

Properties

CAS No.

920460-12-4

Molecular Formula

C19H24N4O4S2

Molecular Weight

436.6 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H24N4O4S2/c1-4-12(5-2)16(25)21-18-22-23-19(29-18)28-11-15(24)20-14-10-8-7-9-13(14)17(26)27-6-3/h7-10,12H,4-6,11H2,1-3H3,(H,20,24)(H,21,22,25)

InChI Key

RDXNAOPKZBNFQM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(=O)OCC

Origin of Product

United States

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